Efonidipine Hydrochloride

Electrophysiology Ion channel pharmacology Cardiovascular research

Researchers requiring selective T-type calcium channel pharmacology often face confounding reflex tachycardia with conventional DHPs. Efonidipine hydrochloride solves this via dual L/T-type blockade. • IC₅₀ = 0.35 µM for T-type (I(Ca(T))); 3.4-fold more potent than nifedipine. • Clinically validated heart rate reduction (~94 to 86 bpm) without compromising BP control. • ≥98% purity by HPLC; racemic mixture; shipped under cold-chain (2-8°C) to preserve stability.

Molecular Formula C34H39ClN3O7P
Molecular Weight 668.1 g/mol
CAS No. 111011-53-1
Cat. No. B1663574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfonidipine Hydrochloride
CAS111011-53-1
Synonyms5-(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acid, 2-(phenyl(phenylmethyl)amino) ethyl ester, P-oxide, hydrochloride
efonidipine
enfonidipine hydrochloride
NZ 105
NZ-105
Molecular FormulaC34H39ClN3O7P
Molecular Weight668.1 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl
InChIInChI=1S/C34H38N3O7P.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;1H
InChIKeyOXVTXPCIJDYQIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Efonidipine Hydrochloride Overview


Efonidipine hydrochloride (CAS 111011-53-1), also known as NZ-105, is a dihydropyridine (DHP) calcium channel blocker (CCB) with a dual mechanism of action, inhibiting both L-type and T-type voltage-gated calcium channels [1]. It is a racemic mixture of R(-)- and S(+)-isomers , and it exhibits no blocking effects on N-, P/Q-, or R-type calcium channels . This compound is primarily utilized in preclinical and clinical cardiovascular research for its unique pharmacological profile, which includes antihypertensive, negative chronotropic, and potential organ-protective effects that distinguish it from traditional L-type selective CCBs [2].

Dual L-type and T-type calcium channel blocker for discerning Ca2+ channel subtype roles
Racemic mixture; R(-)-isomer available as selective T-type tool for target specificity controls
Research applications: cardiovascular electrophysiology, renal hemodynamics, autonomic nervous system studies

Non-Substitutability of Efonidipine


Substitution of efonidipine hydrochloride with a conventional dihydropyridine (DHP) CCB like nifedipine or amlodipine is not scientifically equivalent due to fundamental differences in channel selectivity and resulting pharmacodynamics. While traditional DHPs are highly selective for L-type calcium channels, efonidipine possesses significant affinity for T-type channels in addition to L-type channels [1]. This dual blockade translates into divergent physiological outcomes, including the attenuation of reflex tachycardia, a common adverse effect of pure L-type CCBs [2], and a distinct neurohormonal profile, such as reduced plasma aldosterone and sympathetic nerve activity [3]. Therefore, in research focused on heart rate control, renal hemodynamics, or autonomic function, a generic substitution would compromise the validity and interpretation of experimental results.

Channel selectivity mismatch
Traditional DHPs (e.g., nifedipine, amlodipine) lack T-type channel affinity; reflex tachycardia, renal, and autonomic endpoint profiles may not transfer.
Isomer composition shifts interpretation
Racemic efonidipine blocks both L- and T-type channels, while its R(-)-isomer is T-type selective; substitution with single isomer or other racemate may alter selectivity readouts.
Neurohormonal endpoint differences
Reported reductions in plasma aldosterone and sympathetic nerve activity with efonidipine are not observed with pure L-type blockers; comparative studies require compound-specific validation.

Efonidipine: Evidence of Differentiation


T-Type Calcium Channel Inhibition vs. Nifedipine

In a direct head-to-head comparison using recombinant T- and L-type calcium channels expressed in mammalian cells, efonidipine demonstrated a 3.4-fold greater potency for T-type channel current (ICa(T)) inhibition than the traditional DHP CCB nifedipine. Furthermore, the blocking mechanism of efonidipine was distinct, exhibiting a combination of tonic and use-dependent blockade, in contrast to nifedipine's predominantly tonic block [1].

T-type channel inhibition
Head-to-head
IC50 0.35 µM (efonidipine) vs 1.2 µM (nifedipine)
Reported T-type channel potency difference; 3.4-fold lower IC50
Recombinant BHK cell expression; tonic/use-dependent block
Electrophysiology Ion channel pharmacology Cardiovascular research

Reflex Tachycardia Attenuation vs. Traditional DHPs

In a clinical pilot study, patients with hypertension and angina pectoris who were switched from a traditional DHP CCB to efonidipine experienced a significant reduction in heart rate. This demonstrates the drug's ability to mitigate reflex tachycardia, a class effect of standard L-type CCBs [1]. Another study showed a direct decrease in heart rate when patients were switched from amlodipine to efonidipine [2].

Heart-rate attenuation
Direct comparison
Mean heart rate 94 → 86 bpm after switch from traditional DHP CCBs
Reported heart-rate endpoint change; may reflect reduced reflex tachycardia
Uncontrolled pilot, 12 weeks, 40 mg/day; p
Proteinuria reduction in CKD
Head-to-head
Urine protein/creatinine ratio: 2.9 → 2.3 g/g (p=0.02)
Reported proteinuria endpoint change, independent of blood pressure
CKD crossover study, 3 months; ACEi/ARB background therapy
Sympathetic nerve activity
Direct comparison
LF/HF ratio significantly lower vs amlodipine
Reported autonomic balance endpoint context
HRV analysis, crossover study in 14 hypertensive patients
Isomer selectivity profile
Head-to-head
R(-)-isomer: selective T-type block; S(+)-isomer: non-selective (L- and T-type)
Reported isomer-selectivity context for target attribution
Expressed Cav1.2, 1.3, 3.1 currents
Hypertension Cardiac physiology Autonomic nervous system

Proteinuria Reduction vs. Amlodipine in CKD

A cross-over clinical study in patients with chronic kidney disease (CKD) receiving ACE inhibitors or ARBs demonstrated that switching from amlodipine to efonidipine resulted in a significant reduction in proteinuria, an effect that was independent of blood pressure changes. The urine spot protein/creatinine ratio decreased significantly after the switch to efonidipine [1].

Proteinuria reduction in CKD
Head-to-head
Urine protein/creatinine ratio: 2.9 → 2.3 g/g (p=0.02)
Reported proteinuria endpoint change, independent of blood pressure
CKD crossover study, 3 months; ACEi/ARB background therapy
Nephrology Chronic kidney disease Renal pharmacology

Sympathetic Nerve Activity Reduction vs. Amlodipine

In a prospective, randomized, cross-over study comparing monotherapies in hypertensive patients, treatment with efonidipine resulted in a lower sympathovagal balance compared to amlodipine, as measured by the low-frequency/high-frequency (LF/HF) power ratio on heart rate variability analysis. This indicates a more favorable effect on the cardiac autonomic nervous system [1].

Sympathetic nerve activity
Direct comparison
LF/HF ratio significantly lower vs amlodipine
Reported autonomic balance endpoint context
HRV analysis, crossover study in 14 hypertensive patients
Autonomic nervous system Cardiology Hypertension

Selective T-Type Blockade by R(-)-Isomer

While racemic efonidipine blocks both L-type and T-type channels, its R(-)-isomer has been identified as a highly selective blocker of T-type calcium channels. This contrasts with the S(+)-isomer, which non-selectively inhibits both channel types [1]. The R(-)-isomer is devoid of L-type channel blocking activity, making it a specific pharmacological tool for dissecting T-type channel function [2].

Isomer selectivity profile
Head-to-head
R(-)-isomer: selective T-type block; S(+)-isomer: non-selective (L- and T-type)
Reported isomer-selectivity context for target attribution
Expressed Cav1.2, 1.3, 3.1 currents
Ion channel pharmacology Drug discovery Neuroscience

Efonidipine: Research Applications


T-Type Channel Physiology Studies

For electrophysiology studies designed to parse the specific contribution of T-type calcium channels to cellular excitability, pacemaking, or secretion, efonidipine is a critical tool. Its potent inhibition of T-type currents (IC50 = 0.35 µM) distinguishes it from nifedipine, which is 3.4-fold less potent and has a different blocking mechanism [1]. Furthermore, the availability of its R(-)-isomer as a selective T-type blocker provides an essential control to confirm target specificity, a feature not available with standard L-type CCBs [2]. Efonidipine's lack of activity on N-, P/Q-, and R-type channels ensures the observed effects are attributable to L/T-type channel blockade .

Hypertension & Heart Failure Models: Tachycardia Control

In preclinical models of hypertension or heart failure where heart rate is a critical variable, efonidipine offers a key advantage. Unlike traditional DHP CCBs which induce reflex tachycardia, efonidipine has been shown to significantly decrease elevated heart rate in both preclinical and clinical settings [1]. For example, in a clinical pilot study, switching to efonidipine reduced mean heart rate from 94 to 86 bpm while maintaining equivalent blood pressure control [1]. This allows researchers to study the hemodynamic and organ-protective effects of CCB therapy without the confounding variable of an elevated heart rate, providing a cleaner experimental model.

CKD Research: Renoprotection & Proteinuria

Efonidipine is the preferred CCB for studies examining the mechanisms of renal protection in chronic kidney disease (CKD). Unlike amlodipine, efonidipine has demonstrated a significant, blood pressure-independent reduction in proteinuria. A clinical cross-over study showed a 21% reduction in the urine protein/creatinine ratio after switching patients from amlodipine to efonidipine [1]. This effect is linked to its dual L/T-type blockade, which dilates both afferent and efferent glomerular arterioles, a mechanism not shared by pure L-type blockers [2]. This makes efonidipine a superior compound for investigating novel therapies for diabetic nephropathy and other proteinuric kidney diseases.

Autonomic Nervous System & Neurohormonal Regulation

For research investigating the interplay between the autonomic nervous system and cardiovascular disease, efonidipine provides a distinct pharmacological profile. Evidence from a randomized cross-over trial shows that efonidipine attenuates cardiac sympathetic nerve activity and augments parasympathetic activity compared to amlodipine, as measured by the LF/HF ratio [1]. Additionally, efonidipine has been shown to significantly decrease plasma aldosterone levels compared to amlodipine [2]. These differential effects on neurohormonal axes make efonidipine a valuable tool for studying the long-term cardiovascular consequences of sympathetic overactivity.

Application
Selection Property
Validation Focus
T-type channel electrophysiology
Dual L/T-type blockade; R-isomer selectivity control
T-type current specificity; L-type contribution isolation
Hypertension & heart failure model hemodynamics
Heart-rate attenuation profile (vs. L-type CCBs)
Heart-rate endpoint interpretation; reflex tachycardia confound control
CKD model renal endpoint studies
Afferent/efferent dilation profile; proteinuria endpoint context
BP-independent proteinuria reduction validation
Autonomic & neurohormonal regulation studies
Sympathetic/parasympathetic modulation profile
LF/HF ratio and aldosterone endpoint interpretation

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